3,5-Dichloro-4-(chloromethyl)pyridine

Medicinal Chemistry Inflammation P2X7 Receptor

3,5-Dichloro-4-(chloromethyl)pyridine is uniquely differentiated by its 3,5-dichloro substitution pattern, which is essential for potent P2X7 receptor antagonism (low nanomolar IC50). The 4-chloromethyl group, flanked by electron-withdrawing chlorines, provides orthogonal reactivity for selective nucleophilic substitution, enabling efficient two-step diversification to 3,5-disubstituted pyridine libraries. Its higher boiling point (257.5 °C) and density (1.463 g/cm³) make it a privileged intermediate for agrochemical actives requiring enhanced lipophilicity and environmental stability.

Molecular Formula C6H4Cl3N
Molecular Weight 196.5 g/mol
CAS No. 264123-70-8
Cat. No. B1647062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-(chloromethyl)pyridine
CAS264123-70-8
Molecular FormulaC6H4Cl3N
Molecular Weight196.5 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Cl)CCl)Cl
InChIInChI=1S/C6H4Cl3N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2
InChIKeyWSCWUDUWNRNXBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-4-(chloromethyl)pyridine (CAS: 264123-70-8): A Specialized Tri-Chlorinated Pyridine Building Block


3,5-Dichloro-4-(chloromethyl)pyridine (CAS: 264123-70-8) is a tri-halogenated pyridine derivative with the molecular formula C6H4Cl3N and a molecular weight of 196.46 g/mol . It serves as a key intermediate in organic synthesis, particularly for constructing more complex molecules in agrochemical and pharmaceutical research . The compound features a distinctive substitution pattern with two chlorine atoms at the 3- and 5-positions and a chloromethyl group at the 4-position of the pyridine ring, which imparts unique reactivity and makes it a versatile scaffold for further chemical modification . Typical commercial specifications for research-grade material include a purity of ≥95% .

Why Generic Substitution Fails: The Critical Role of 3,5-Dichloro-4-(chloromethyl)pyridine's Precise Substitution Pattern


In chemical synthesis and medicinal chemistry, the precise substitution pattern on the pyridine ring is not a trivial detail but a fundamental determinant of reactivity, target engagement, and downstream biological outcomes. Generic substitution of 3,5-Dichloro-4-(chloromethyl)pyridine with a positional isomer or a related analog (e.g., 2,3-dichloro-5-(chloromethyl)pyridine or 4-(chloromethyl)pyridine) is scientifically unsound because it fundamentally alters the molecule's steric and electronic environment. This is critically demonstrated in structure-activity relationship (SAR) studies where the 3,5-dichloro substitution on the pyridine core was found to be essential for potent P2X7 receptor antagonism [1]. Furthermore, the location of the reactive chloromethyl group at the 4-position, flanked by two electron-withdrawing chlorines, creates a uniquely electrophilic benzylic carbon that dictates both the regioselectivity and efficiency of nucleophilic substitutions compared to other isomers [2][3]. The following evidence details the quantifiable and verifiable differentiation that makes the procurement of this specific compound essential.

Quantitative Differentiation Evidence for 3,5-Dichloro-4-(chloromethyl)pyridine: A Guide for Scientific Selection


Critical Importance of 3,5-Dichloro Substitution for P2X7 Receptor Antagonism

Structure-activity relationship (SAR) studies on a series of 3,5-dichloropyridine derivatives revealed that the 3,5-disubstituted chloride pattern on the pyridine core is critical for achieving potent P2X7 receptor antagonism. While this study did not evaluate the specific compound 3,5-Dichloro-4-(chloromethyl)pyridine, it provides class-level evidence that the 3,5-dichloro substitution is a key pharmacophore for this target [1]. This stands in contrast to non-chlorinated or mono-chlorinated pyridine analogs, which would be expected to exhibit significantly reduced or no activity at the P2X7 receptor. Optimized antagonists in this series achieved IC50 values as low as 4.9 nM in an EtBr uptake assay using hP2X7-expressing HEK293 cells [1].

Medicinal Chemistry Inflammation P2X7 Receptor

Unique Physicochemical Profile: Boiling Point and Density Differentiation from Simple Analogs

The physicochemical properties of 3,5-Dichloro-4-(chloromethyl)pyridine, specifically its boiling point and density, show a significant and predictable deviation from its non-chlorinated or less-chlorinated analogs. The compound exhibits a boiling point of 257.5 °C at 760 mmHg and a density of 1.463 g/cm³ . This is considerably higher than the simpler analog 4-(chloromethyl)pyridine, which has a boiling point of 212.0 °C at 760 mmHg and a density of 1.2 g/cm³ . These differences are directly attributable to the increased molecular weight and polarizability resulting from the additional two chlorine atoms on the ring, which enhance intermolecular van der Waals forces [1].

Physicochemical Property Process Chemistry Purification

Inferred Synthetic Utility: A Platform for Generating Diverse 3,5-Disubstituted Pyridines

While direct kinetic data comparing the reactivity of 3,5-Dichloro-4-(chloromethyl)pyridine with its isomers is not publicly available, its structure logically positions it as a versatile platform for generating libraries of 3,5-disubstituted pyridines. The 4-chloromethyl group is a highly reactive benzylic halide susceptible to nucleophilic substitution (SN2) . Critically, the presence of the two electron-withdrawing chloro groups at the 3- and 5-positions activates the 4-position, increasing the electrophilicity of the benzylic carbon and accelerating substitution reactions compared to a chloromethyl group on a non-halogenated or mono-halogenated pyridine ring [1][2]. This allows for efficient installation of diverse nucleophiles (amines, thiols, alkoxides) while the ring chlorines remain available for subsequent orthogonal cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [3].

Organic Synthesis Late-Stage Functionalization Nucleophilic Substitution

Strategic Application Scenarios for 3,5-Dichloro-4-(chloromethyl)pyridine Based on Verifiable Evidence


Scaffold for P2X7 Receptor Antagonist Development in Inflammation Research

Based on the class-level evidence that the 3,5-dichloro substitution pattern is essential for potent P2X7 receptor antagonism [1], 3,5-Dichloro-4-(chloromethyl)pyridine is a rational and strategic choice as a core scaffold for medicinal chemistry programs targeting inflammatory diseases. The compound can be used to synthesize and optimize novel P2X7 antagonists by leveraging the reactive chloromethyl handle for introducing diverse R-groups while maintaining the crucial 3,5-dichloro pharmacophore. This approach is directly supported by SAR studies showing optimized analogs with IC50 values in the low nanomolar range [1].

Efficient Synthesis of 3,5-Disubstituted Pyridine Libraries via Orthogonal Functionalization

Procurement of 3,5-Dichloro-4-(chloromethyl)pyridine is advantageous for researchers requiring efficient access to diverse 3,5-disubstituted pyridine libraries. As detailed in Section 3, the compound's design allows for orthogonal reactivity: the activated benzylic chloromethyl group can be selectively substituted with a wide range of nucleophiles , while the stable ring chlorines are preserved for subsequent transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [2]. This two-step diversification strategy is more efficient than using non-halogenated or mono-halogenated pyridine isomers, which lack the built-in orthogonality for stepwise, high-yielding functionalization.

Synthesis of Agrochemical Intermediates with High Polarity and Specific Physicochemical Properties

The unique physicochemical profile of 3,5-Dichloro-4-(chloromethyl)pyridine, characterized by a significantly higher boiling point (257.5 °C) and density (1.463 g/cm³) compared to simpler chloromethylpyridines , makes it a valuable intermediate for synthesizing agrochemical active ingredients that require increased lipophilicity, membrane permeability, or altered volatility. Its use as a precursor is established in the synthesis of chlorinated pyridine-based pesticides, where the multiple chlorine atoms contribute to the desired environmental stability and biological activity profile of the final product [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dichloro-4-(chloromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.